3-Amino-3-azabicyclo[3.3.0]octane hydrochloride
Description
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (CAS 58108-05-7) is a bicyclic amine hydrochloride with the molecular formula C₇H₁₅ClN₂ and a molecular weight of 162.66 g/mol . It is a white to off-white crystalline solid with a melting point of 170–174°C . The compound is characterized by a rigid bicyclo[3.3.0]octane framework, where the nitrogen atom at position 3 is substituted with an amino group. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical syntheses.
Key applications include its use as an intermediate in the production of sulfonylurea antidiabetic drugs, such as gliclazide . The compound’s synthesis involves the reduction of N-nitroso-3-azabicyclo[3.3.0]octane using zinc powder and hydrochloric acid, followed by purification via solvent extraction and recrystallization . Industrial processes achieve yields exceeding 95% with purity ≥99% .
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYNXKFLSQEEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973688 | |
| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58108-05-7 | |
| Record name | Cyclopenta[c]pyrrol-2(1H)-amine, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58108-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058108057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.556 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride involves the reduction of N-nitroso-3-azabicyclo[3.3.0]octane using zinc powder and hydrochloric acid . The process includes alkalizing and dissociating the product with potassium hydroxide or sodium hydroxide, followed by extraction with methylbenzene or dimethylbenzene . The final step involves acidulating with industrial hydrochloric acid to form the hydrochloride salt, followed by crystallization .
Industrial Production Methods
In industrial settings, the compound is produced through a continuous synthesis process. This involves reacting a solution of ammonium hydroxide and ammonium chloride with an aqueous solution of sodium hypochlorite in an alkaline medium . The resulting monochloroamine is then reacted with 3-azabicyclo[3.3.0]octane in a two-phase medium, followed by distillation to isolate the product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using zinc powder and hydrochloric acid.
Substitution: It can participate in substitution reactions, particularly in the synthesis of cannabinoid receptor antagonists.
Common Reagents and Conditions
Reduction: Zinc powder and hydrochloric acid are commonly used.
Substitution: Various organic solvents and catalysts may be employed depending on the specific reaction.
Major Products
Cannabinoid Receptor Antagonists: One of the major products formed from reactions involving this compound.
Scientific Research Applications
Orexin Receptor Antagonism
One of the primary applications of 3-amino-3-azabicyclo[3.3.0]octane hydrochloride is as an antagonist of orexin receptors, which are involved in regulating sleep and appetite. Research indicates that these compounds can modulate orexin signaling pathways, offering potential therapeutic strategies for conditions such as:
- Narcolepsy
- Insomnia
- Eating Disorders
Mechanism of Action:
The compound acts by selectively inhibiting orexin receptors OX1 and OX2, which are implicated in the regulation of wakefulness and feeding behaviors .
Dipeptidyl Peptidase II (DPP II) Inhibition
Another significant application is its role as an inhibitor of DPP II, an enzyme involved in various physiological processes.
- Case Study: A derivative known as AX8819 demonstrated potent inhibition of DPP II, leading to significant cell death in Jurkat cells at concentrations of 22 μM and 44 μM, suggesting potential use in cancer therapy .
Neuroprotective Effects
Compounds related to 3-amino-3-azabicyclo[3.3.0]octane have shown neuroprotective properties, especially in models of cerebral ischemia.
- Research Findings: Studies have indicated that these compounds improve ATP levels and energy metabolism under ischemic conditions, highlighting their potential for treating neurodegenerative diseases .
Azo-Schiff Base Ligand Synthesis
The compound serves as a primary amine source in synthesizing azo-Schiff base ligands, which have applications in coordination chemistry and catalysis.
Synthetic Route:
- React with salicylaldehyde and aniline.
- Follow a two-step process to yield the desired ligand.
Potential Applications:
These ligands can form metal complexes useful in various fields such as:
- Catalysis
- Sensing
- Drug delivery systems
Summary of Research Findings
| Application | Mechanism/Action | Potential Conditions Treated |
|---|---|---|
| Orexin Receptor Antagonism | Inhibition of OX1 and OX2 receptors | Narcolepsy, Insomnia, Eating Disorders |
| Dipeptidyl Peptidase II Inhibition | Induction of cell death via DPP II inhibition | Cancer therapy |
| Neuroprotective Effects | Improvement of ATP levels during ischemia | Neurodegenerative diseases |
| Azo-Schiff Base Ligand Synthesis | Primary amine source for ligand synthesis | Coordination chemistry |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A detailed comparison with structurally related bicyclic amines is provided below:
Key Research Findings
- Synthetic Utility: Unlike 7-imino-3-nitroimino derivatives, which require complex nitration and imination steps , 3-amino-3-azabicyclo[3.3.0]octane hydrochloride is synthesized via straightforward reduction and acid-base purification .
- Thermal Behavior: The nitroimino derivative exhibits higher thermal stability (decomposition at 298.5°C) due to electron-withdrawing nitro groups stabilizing the bicyclic core . In contrast, the amino-substituted compound decomposes near its melting point .
- Biological Activity: The dihydrochloride derivative (CAS 1220-31-1) demonstrates acute toxicity in mice, highlighting how structural modifications (e.g., aromatic substituents) alter biological effects compared to the non-toxic antidiabetic intermediate .
Solubility and Reactivity
- 3-Amino-3-azabicyclo[3.3.0]octane HCl: Highly water-soluble due to ionic hydrochloride formation; reacts with sulfonyl chlorides to form urea linkages critical for antidiabetic drug synthesis .
- 3-Azabicyclo[3.3.0]octane (unsubstituted): Lacks the amino group, reducing reactivity but serving as a precursor in coordination chemistry (e.g., forming crystals with bismuth trichloride) .
Industrial Relevance
- The amino-substituted compound is prioritized in pharmaceutical manufacturing for its role in synthesizing gliclazide, a widely used sulfonylurea antidiabetic agent .
- In contrast, nitroimino derivatives are niche intermediates for high-energy materials, reflecting divergent market demands .
Biological Activity
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride, with the molecular formula CHN·HCl, is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Weight : 162.66 g/mol
- CAS Number : 58108-05-7
The compound is characterized by a bicyclic structure that includes a nitrogen atom in the bridgehead position, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Reduction of N-nitroso-3-azabicyclo[3.3.0]octane using zinc powder and hydrochloric acid.
- Industrial Production : Continuous synthesis processes are employed, utilizing ammonium hydroxide and sodium hypochlorite in alkaline conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The compound shows promising suppressor effects, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of dipeptidyl peptidase II (DPP II). Studies have demonstrated that derivatives of azabicyclo[3.3.0]octane, including AX8819, exhibit potent inhibition of DPP II with high selectivity over other DPP enzymes . The mechanism involves:
- Cell Death Induction : At concentrations of 22 μM and 44 μM, AX8819 caused significant cell death in Jurkat cells, indicating its potential use in cancer therapy .
Neuroprotective Effects
Compounds related to 3-amino-3-azabicyclo[3.3.0]octane have shown neuroprotective properties, particularly in models of cerebral ischemia. For instance, a study demonstrated that administration of related compounds improved ATP levels and energy metabolism in ischemic conditions . This suggests potential applications in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration Used |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive/negative bacteria | Variable |
| DPP II Inhibition | Induced cell death in Jurkat cells | 22 μM - 44 μM |
| Neuroprotection | Improved ATP levels in ischemic models | 10 mg/kg |
Study on DPP II Inhibition
In a detailed study, researchers evaluated the specificity and potency of AX8819 as a DPP II inhibitor:
- Methodology : The study utilized HEK293T cells overexpressing DPP II to assess the inhibitory effects.
- Findings : AX8819 demonstrated significantly higher selectivity for DPP II compared to other dipeptidyl peptidases, with effective inhibition at low concentrations without affecting cell viability at therapeutic doses .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride, and how can intermediates be monitored?
Methodological Answer: The synthesis of bicyclic amines like this compound often involves ring-closing strategies or reductive amination. Key intermediates include bicyclic precursors (e.g., azabicyclo[3.3.0]octane derivatives) and amine-protected intermediates. Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track reaction progress. For example, intermediates with free amine groups can be derivatized with ninhydrin for TLC visualization. Ensure reaction conditions (e.g., pH, temperature) are optimized to avoid side products like over-alkylation or ring-opening .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer: While direct storage data for this compound is limited, analogous hydrochloride salts (e.g., 3-azabicyclo[3.1.1]heptan-6-one hydrochloride) suggest room temperature storage in airtight, desiccated containers to prevent hygroscopic degradation . For long-term stability, consider inert atmospheres (N or Ar) and avoid exposure to light. Regularly monitor purity via Karl Fischer titration for moisture content and HPLC for decomposition products .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the bicyclic structure and amine proton environment. Compare with reference spectra of related azabicyclo compounds (e.g., quinuclidine derivatives) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (CHNCl) and detects impurities.
- Infrared (IR) Spectroscopy: Peaks near 2500–2800 cm indicate NH stretching, while Cl vibrations appear at ~600 cm.
- X-ray Crystallography: Resolves stereochemical ambiguities in the bicyclic framework .
Q. How can computational chemistry optimize the synthesis pathway of this compound?
Methodological Answer: Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) predict energetically favorable pathways. Focus on:
- Transition state analysis for ring-closing steps.
- Solvent effects using COSMO-RS to select optimal media (e.g., polar aprotic solvents).
- Machine learning models trained on bicyclic amine datasets to predict yield-limiting steps .
Case Study: ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error in reaction design .
Q. How should researchers resolve contradictions in spectral data during structural validation?
Methodological Answer: Contradictions (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- 2D NMR (COSY, NOESY) to confirm proton-proton correlations.
- Spiking experiments with reference standards (e.g., 3-aminoquinuclidine derivatives) to identify co-eluting impurities .
Example: Impurities in hydrochloride salts (e.g., free base or chloride counterion variations) can distort spectra. Use ion chromatography to verify Cl stoichiometry .
Q. What challenges arise in scaling up synthesis, and how can reactor design address them?
Methodological Answer: Challenges:
- Exothermicity: Bicyclic amine syntheses often involve exothermic steps (e.g., ring-closing).
- Mass transfer limitations in heterogeneous reactions.
Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
